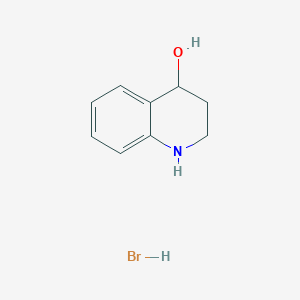![molecular formula C10H9N5S B11877672 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 956722-15-9](/img/structure/B11877672.png)
7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-(Méthylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole est un composé hétérocyclique qui contient à la fois des motifs pyrimidine et imidazo[1,2-b]pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-(2-(Méthylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante commence avec la 2-(méthylthio)pyrimidin-4-amine, qui subit une cyclisation avec des dérivés de l'hydrazine dans des conditions contrôlées pour former le cycle imidazo[1,2-b]pyrazole . Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylformamide (DMF) et de catalyseurs tels que des sels de palladium ou de cuivre pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. De plus, les principes de la chimie verte tels que les conditions sans solvant et l'utilisation de catalyseurs recyclables sont souvent utilisés pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
Le 7-(2-(Méthylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole peut subir diverses réactions chimiques, notamment :
Substitution : Le cycle pyrimidine peut subir des réactions de substitution nucléophile avec des halogènes ou d'autres électrophiles.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium
Substitution : Halogènes, électrophiles
Principaux produits formés
Oxydation : Sulfoxydes, sulfones
Réduction : Dérivés réduits avec des groupes fonctionnels modifiés
Substitution : Dérivés de la pyrimidine substitués
Applications de la recherche scientifique
Le 7-(2-(Méthylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole a plusieurs applications de recherche scientifique :
Synthèse organique : Le composé sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Science des matériaux : Il est exploré pour son utilisation potentielle dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du 7-(2-(Méthylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole implique son interaction avec des cibles moléculaires spécifiques telles que les kinases et les enzymes. Le composé se lie au site actif de ces cibles, inhibant leur activité et affectant ainsi les processus cellulaires tels que la prolifération et l'apoptose . Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Aminopyrazoles : Ces composés sont également utilisés en chimie médicinale et en synthèse organique en raison de leur réactivité polyvalente et de leur activité biologique.
Pyrazoles contenant du soufre : Ces composés partagent des caractéristiques structurelles similaires et sont étudiés pour leur potentiel en conception de médicaments et en science des matériaux.
Unicité
Le 7-(2-(Méthylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole est unique en raison de sa combinaison spécifique de motifs pyrimidine et imidazo[1,2-b]pyrazole, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
956722-15-9 |
|---|---|
Formule moléculaire |
C10H9N5S |
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
7-(2-methylsulfanylpyrimidin-4-yl)-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C10H9N5S/c1-16-10-12-3-2-8(14-10)7-6-13-15-5-4-11-9(7)15/h2-6,13H,1H3 |
Clé InChI |
RSNSAGYHFMIUDB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)C2=CNN3C2=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877605.png)


![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)


![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)
![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)
![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)



![6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)
